(Z)-N'-(1-(4-nitrophenyl)ethylidene)isonicotinohydrazide
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Overview
Description
(Z)-N’-(1-(4-nitrophenyl)ethylidene)isonicotinohydrazide is a hydrazone derivative known for its potential applications in various fields, including medicinal chemistry and materials science. This compound features a nitrophenyl group and an isonicotinohydrazide moiety, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of (Z)-N’-(1-(4-nitrophenyl)ethylidene)isonicotinohydrazide, also known as N-[(Z)-1-(4-nitrophenyl)ethylideneamino]pyridine-4-carboxamide, is α-amylase . α-amylase is an enzyme that plays a crucial role in the breakdown of starch into sugars.
Mode of Action
The compound interacts with α-amylase, acting as a substrate for the enzyme
Biochemical Pathways
The compound affects the starch metabolism pathway by interacting with α-amylase . This interaction can influence the breakdown of starch into sugars, potentially affecting energy production and other downstream effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-(1-(4-nitrophenyl)ethylidene)isonicotinohydrazide typically involves the condensation reaction between 4-nitroacetophenone and isonicotinohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for (Z)-N’-(1-(4-nitrophenyl)ethylidene)isonicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-(1-(4-nitrophenyl)ethylidene)isonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the hydrazone linkage under mild conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
(Z)-N’-(1-(4-nitrophenyl)ethylidene)isonicotinohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent due to its structural similarity to isoniazid.
Materials Science: Used in the development of corrosion inhibitors for metals.
Biological Studies: Studied for its antimicrobial and anticancer properties.
Analytical Chemistry: Employed as a reagent in the detection and quantification of certain metal ions.
Comparison with Similar Compounds
Similar Compounds
Isoniazid: A well-known anti-tubercular drug with a similar isonicotinohydrazide moiety.
4-Nitroacetophenone: Shares the nitrophenyl group but lacks the hydrazone linkage.
Hydrazones: A broad class of compounds with similar hydrazone linkages but varying substituents.
Uniqueness
(Z)-N’-(1-(4-nitrophenyl)ethylidene)isonicotinohydrazide is unique due to the combination of its nitrophenyl and isonicotinohydrazide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(Z)-1-(4-nitrophenyl)ethylideneamino]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-10(11-2-4-13(5-3-11)18(20)21)16-17-14(19)12-6-8-15-9-7-12/h2-9H,1H3,(H,17,19)/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHZAWSWTRADET-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=NC=C1)/C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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